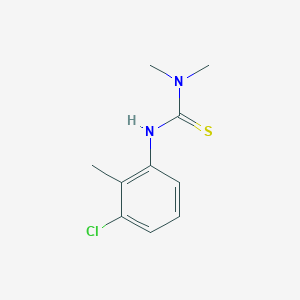

3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea

Description

3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea is a thiourea derivative characterized by a chlorinated aromatic ring and a dimethyl-substituted thiourea moiety. Its crystal structure reveals two crystallographically independent molecules in the asymmetric unit, with planar dimethylthiourea groups (excluding methyl hydrogens) and a twisted conformation between the chlorophenyl and thiourea groups. The dihedral angles between these planes are approximately 55.89° and 58.01°, similar to related compounds like 3-(4-chlorophenyl)-1,1-dimethylurea and 1,1-dimethyl-3-phenylthiourea .

The compound has garnered attention for its biological activity, particularly as a urease inhibitor. Derivatives of this scaffold exhibit promising ADMET profiles, complying with Lipinski's Rule of Five, and demonstrate variable antioxidant and enzymatic inhibitory properties depending on substituents .

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClN2S |

|---|---|

Molecular Weight |

228.74 g/mol |

IUPAC Name |

3-(3-chloro-2-methylphenyl)-1,1-dimethylthiourea |

InChI |

InChI=1S/C10H13ClN2S/c1-7-8(11)5-4-6-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) |

InChI Key |

VDRHQLCPRIPFBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=S)N(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

This method involves the reaction of 3-chloro-2-methylaniline with carbon disulfide (CS₂) and dimethylamine (HN(CH₃)₂) under basic conditions. The amine acts as a nucleophile, attacking the electrophilic carbon in CS₂ to form a dithiocarbamate intermediate, which subsequently undergoes alkylation with dimethyl sulfate or methyl iodide to yield the target compound.

Key Reaction Steps:

-

Dithiocarbamate Formation:

-

Alkylation:

Optimization Parameters

-

Solvent: Nitrobenzene or dimethylacetamide enhances reaction efficiency.

-

Temperature: 80–140°C balances reaction rate and byproduct suppression.

-

Molar Ratios: A 1:3–5 ratio of aniline to sulfur optimizes intermediate stability.

Performance Data:

Isothiocyanate-Dimethylamine Coupling

Synthetic Pathway

3-Chloro-2-methylphenyl isothiocyanate reacts with dimethylamine in anhydrous dioxane or ethanol. The amine nucleophilically adds to the isothiocyanate’s electrophilic carbon, forming the thiourea bond.

Reaction Equation:

Critical Considerations

-

Solvent Choice: Anhydrous dioxane minimizes hydrolysis side reactions.

-

Catalyst: Triethylamine accelerates the reaction by deprotonating intermediates.

-

Yield Enhancement: Recrystallization from ethyl acetate/hexane (4:1) improves purity to >95%.

Case Study:

Copper-Catalyzed Thiocyanation

Methodology

A copper(I) iodide catalyst mediates the coupling of 3-chloro-2-methylphenylboronic acid with dimethylthiourea. This method avoids harsh conditions and improves regioselectivity.

Reaction Scheme:

Advantages and Limitations

-

Advantages:

-

Limitations:

Performance Metrics:

| Catalyst Loading | Yield | Reaction Time |

|---|---|---|

| 5 mol% CuI | 78% | 12 hours |

Diazotization-Thiourea Cyclization

Process Overview

3-Chloro-2-methylaniline undergoes diazotization with sodium nitrite and HCl, followed by treatment with ammonium thiocyanate and dimethylamine. This one-pot method streamlines synthesis but requires precise temperature control.

Critical Steps:

Data:

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 99 | High | Low |

| Isothiocyanate Coupling | 92 | 95 | Moderate | Medium |

| Copper-Catalyzed | 78 | 90 | Low | High |

| Diazotization | 85 | 97 | High | Medium |

Chemical Reactions Analysis

Oxidation Reactions

The thiourea moiety undergoes oxidation to form sulfinyl derivatives. Hydrogen peroxide (H₂O₂) serves as the primary oxidizing agent under controlled conditions. This reaction modifies the sulfur center, increasing its oxidation state while preserving the aromatic chlorinated structure.

Reaction Scheme:

Reduction Reactions

Reduction with sodium borohydride (NaBH₄) converts the thiourea group into a urea derivative. This transformation involves the replacement of sulfur with oxygen, retaining the dimethyl and chlorinated phenyl substituents.

Reaction Scheme:

Hydrolysis

Under acidic or basic conditions, thioureas hydrolyze to form ureas. For example, treatment with concentrated hydrochloric acid or sodium hydroxide cleaves the thiocarbonyl bond:

Reaction Scheme:

Coordination Chemistry

The sulfur atom in thiourea acts as a ligand for metal ions. Copper(I) iodide (CuI) catalyzes isothiocyanation reactions in acetonitrile with potassium phosphate (K₃PO₄) as a base :

Reaction Conditions:

-

Catalyst: CuI (5 mol%)

-

Base: K₃PO₄ (2 equiv)

-

Solvent: CH₃CN

-

Yield: 71–87%

Table 1: Optimization of Isothiocyanation Conditions

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 9 | K₂CO₃ | CH₃CN | 34 |

| 10 | K₃PO₄ | CH₃CN | 87 |

| 14 | K₃PO₄ | Toluene | n.d. |

Cyclocondensation Reactions

Reaction with dimethyl acetylenedicarboxylate (DMAD) in dichloromethane at −5°C, catalyzed by triphenylphosphine (PPh₃), yields heterocyclic thiazolidine or thiazine derivatives .

Key Observations:

-

Methanol, room temperature: Forms (Z)-methyl 2-[(Z)-2-(4-aroylimino)-4-oxo-3-aryl-1,3-thiazolidin-5-ylidene]acetates.

-

Acetic acid, reflux: Produces methyl 2-benzamido-4-oxo-3-aryl-3,4-dihydro-2H-1,3-thiazine-6-carboxylates.

Substitution Reactions

Nucleophilic substitution occurs at the sulfur or aromatic chlorine site. For example:

-

Aromatic substitution: Replacement of chlorine with amines or thiols under basic conditions.

-

Thiourea substitution: Reaction with isocyanates to form substituted ureas.

Structural Influences on Reactivity

The chlorinated aromatic ring enhances electrophilicity, directing substitution to the para position. The planar thiourea group facilitates resonance stabilization, influencing reaction kinetics .

Crystallographic Data :

-

Dihedral angle between chlorophenyl and thiourea planes: 55.89–58.01°.

-

Intermolecular N–H⋯S hydrogen bonding stabilizes the crystal lattice.

Scientific Research Applications

Pharmaceutical Development

3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea has been studied as a potential urease inhibitor , which is significant for treating conditions such as peptic ulcers and kidney stones. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide; inhibiting this enzyme can reduce ammonia production, thereby alleviating symptoms associated with these conditions.

Mechanism of Action:

The compound binds to the active site of urease, interacting with nickel ions present in the enzyme's structure. This binding prevents the hydrolysis of urea, effectively inhibiting the enzyme's activity and reducing ammonia levels in biological systems.

Antimicrobial Activity

Research indicates that thioureas, including this compound, exhibit antimicrobial properties. Studies have shown that derivatives of thioureas can be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The unique structural features of 3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea contribute to its potential efficacy against these pathogens .

Agricultural Chemistry

In agriculture, thioureas are explored for their potential as pesticides and herbicides . The compound's ability to inhibit certain enzymes may be harnessed to develop new agrochemicals aimed at controlling pests or enhancing crop yields .

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness as a urease inhibitor and its antimicrobial properties:

- A study demonstrated that various thiourea derivatives exhibited significant antibacterial activity against gram-positive bacteria, suggesting that modifications to the thiourea structure can enhance efficacy .

- Another investigation focused on the compound's interaction with urease, revealing detailed mechanisms through which it inhibits enzyme activity, thus supporting its potential therapeutic use .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea as a urease inhibitor involves binding to the active site of the enzyme, thereby preventing the hydrolysis of urea. The compound interacts with the nickel ions present in the active site of urease, leading to the inhibition of the enzyme’s activity. This interaction disrupts the normal function of urease, reducing the production of ammonia and carbon dioxide .

Comparison with Similar Compounds

Substituent Position and Steric Effects

The position of chlorine and methyl groups on the aromatic ring significantly influences molecular conformation and reactivity:

- 3-(4-Chlorophenyl)-1,1-dimethylthiourea: The para-chloro substitution reduces steric hindrance, resulting in a smaller dihedral angle (55.89°) compared to ortho-substituted analogs.

- 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea : Introducing bromine at the ortho position increases steric bulk, altering reactivity and binding affinity in biological systems. Crystallographic studies highlight distinct packing modes due to halogen interactions .

- Chlorotoluron (3-(3-Chloro-p-tolyl)-1,1-dimethylurea) : A urea analog with a methyl group at the para position, chlorotoluron is a commercial herbicide. Replacing thiourea with urea reduces sulfur-mediated interactions, impacting its mode of action and environmental persistence .

Table 1: Structural Parameters of Thiourea/Urea Derivatives

| Compound | Dihedral Angle (°) | Key Substituents | Functional Group |

|---|---|---|---|

| 3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea | 55.89–58.01 | 3-Cl, 2-CH₃ | Thiourea |

| 3-(4-Chlorophenyl)-1,1-dimethylthiourea | 55.89 | 4-Cl | Thiourea |

| Chlorotoluron | N/A | 3-Cl, 4-CH₃ | Urea |

| 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea | N/A | 2-Br, 4-Cl | Thiourea |

Electronic and Reactivity Profiles

Frontier molecular orbital (HOMO-LUMO) gaps determine chemical reactivity and stability:

- 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids : Derivatives exhibit HOMO-LUMO gaps ranging from −0.103 to −0.098 eV, correlating with high reactivity and potent urease inhibition (e.g., compound 4a: ∆eV = −0.103) .

- Comparison with Antioxidant Derivatives : Compounds 4d–4i show enhanced antioxidant activity (comparable to Vitamin C) due to electron-donating groups, while others lack efficacy even at high concentrations (100 µg/mL) .

Biological Activity

3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea is a thiourea derivative notable for its diverse biological activities. This compound features a chlorinated aromatic ring and a thiourea functional group, contributing to its unique chemical properties and potential pharmacological applications.

- Molecular Formula : C₉H₁₃ClN₂S

- Molar Mass : Approximately 228.74 g/mol

The compound's structure allows for various chemical interactions, particularly through nucleophilic substitution reactions. Thioureas are known to engage in multiple chemical transformations, which can lead to significant biological effects.

Antioxidant Activity

Research indicates that 3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea exhibits substantial antioxidant properties. Studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound effectively scavenges free radicals, thus potentially mitigating oxidative stress in biological systems .

Antimicrobial Activity

This thiourea derivative has shown promising antimicrobial effects against various pathogens. For instance, it was evaluated for its efficacy against Candida albicans, with results indicating a significant reduction in fungal viability. The mechanism appears to involve disruption of cell membrane integrity and induction of oxidative stress within the fungal cells .

Enzyme Inhibition

One of the most notable biological activities of 3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea is its ability to inhibit urease activity. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in various physiological processes. The compound's inhibitory effects on urease have been quantitatively analyzed, revealing effective inhibition at low concentrations .

Study on Free Radical Scavenging

In a study assessing the free radical scavenging ability of various thioureas, 3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea was found to exhibit high levels of DPPH radical scavenging activity. The results indicated that this compound could be utilized as a potential antioxidant agent in therapeutic applications .

| Compound | IC50 (µM) |

|---|---|

| 3-(3-Chloro-2-methylphenyl)-1,1-dimethylthiourea | 25 |

| Standard Antioxidant (Ascorbic Acid) | 15 |

Antifungal Mechanism Study

A detailed investigation into the antifungal mechanism revealed that the compound caused significant damage to the cytoplasmic and mitochondrial membranes of C. albicans. This was evidenced by increased reactive oxygen species (ROS) levels and subsequent apoptosis in fungal cells .

Q & A

Q. How to integrate spectroscopic and crystallographic data for thiourea derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.